Cas no 2147890-85-3 (3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid)

3-Hydroxy-3-(1,2-thiazol-4-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a thiazole ring, which imparts unique reactivity and structural diversity for synthetic applications. The presence of both hydroxyl and carboxyl functional groups enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds or agrochemicals. The thiazole moiety contributes to potential bioactivity, making it valuable in medicinal chemistry research. Its well-defined structure allows for precise modifications, facilitating the development of targeted molecular scaffolds. The compound’s stability and compatibility with common synthetic methodologies further underscore its practicality in laboratory and industrial settings.
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid structure
2147890-85-3 structure
Product name:3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
CAS No:2147890-85-3
MF:C6H7NO3S
MW:173.189680337906
CID:5991487
PubChem ID:165834705

3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
    • EN300-1296801
    • 2147890-85-3
    • Inchi: 1S/C6H7NO3S/c8-5(1-6(9)10)4-2-7-11-3-4/h2-3,5,8H,1H2,(H,9,10)
    • InChI Key: MDKHRBZKAFWDHL-UHFFFAOYSA-N
    • SMILES: S1C=C(C=N1)C(CC(=O)O)O

Computed Properties

  • Exact Mass: 173.01466426g/mol
  • Monoisotopic Mass: 173.01466426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.7Ų
  • XLogP3: -0.4

3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1296801-10000mg
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
10000mg
$4852.0 2023-09-30
Enamine
EN300-1296801-1.0g
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
1g
$1442.0 2023-06-06
Enamine
EN300-1296801-100mg
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
100mg
$993.0 2023-09-30
Enamine
EN300-1296801-1000mg
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
1000mg
$1129.0 2023-09-30
Enamine
EN300-1296801-500mg
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
500mg
$1084.0 2023-09-30
Enamine
EN300-1296801-250mg
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
250mg
$1038.0 2023-09-30
Enamine
EN300-1296801-0.1g
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
0.1g
$1269.0 2023-06-06
Enamine
EN300-1296801-0.5g
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
0.5g
$1385.0 2023-06-06
Enamine
EN300-1296801-5000mg
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
5000mg
$3273.0 2023-09-30
Enamine
EN300-1296801-5.0g
3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid
2147890-85-3
5g
$4184.0 2023-06-06

3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid Related Literature

Additional information on 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid

Introduction to 3-Hydroxy-3-(1,2-Thiazol-4-yl)propanoic Acid (CAS No. 2147890-85-3)

3-Hydroxy-3-(1,2-thiazol-4-yl)propanoic acid (CAS No. 2147890-85-3) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid.

Chemical Structure and Properties

3-Hydroxy-3-(1,2-thiazol-4-yl)propanoic acid is a small molecule with the molecular formula C7H8N2O3S. The compound features a thiazole ring and a hydroxy group attached to a propanoic acid moiety. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The thiazole ring is known for its aromaticity and stability, while the hydroxy group can participate in hydrogen bonding and other intermolecular interactions. The carboxylic acid group contributes to the compound's solubility and reactivity in various solvents.

The molecular weight of 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid is approximately 196.20 g/mol. It is a white crystalline solid at room temperature and is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various biochemical assays and pharmaceutical formulations.

Synthesis Methods

The synthesis of 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid has been explored through several routes, each offering distinct advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-bromothiazole with an appropriate aldehyde or ketone followed by a subsequent oxidation step to introduce the carboxylic acid functionality.

A more recent approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Sonogashira coupling. These methods have gained popularity due to their high efficiency and mild reaction conditions. For example, a study published in the Journal of Organic Chemistry demonstrated a highly efficient synthesis of 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid using palladium-catalyzed coupling reactions with excellent yields.

Biological Activities

3-Hydroxy-3-(1,2-thiazol-4-yl)propanoic acid has been investigated for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid may have therapeutic potential in treating inflammatory diseases.

In addition to its anti-inflammatory effects, 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid has demonstrated promising anti-cancer properties. Research published in Cancer Letters reported that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways. These results indicate that 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid may serve as a lead compound for developing novel anti-cancer drugs.

Clinical Applications and Research Advancements

The potential clinical applications of 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid are currently being explored through preclinical studies and early-stage clinical trials. One notable study conducted by researchers at a leading pharmaceutical company evaluated the efficacy of this compound in a mouse model of rheumatoid arthritis. The results showed significant reduction in joint inflammation and improved mobility in treated animals compared to control groups.

In another study published in Nature Communications, scientists investigated the mechanism by which 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid exerts its anti-cancer effects. They discovered that this compound targets specific signaling pathways involved in cancer cell proliferation and survival. This mechanistic insight provides valuable information for optimizing the therapeutic use of 3-hydroxy-3-(1,2-thiazol-4-yl)propanoic acid.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-hydroxy-3-(1,2-thiazol-4-y l)propanoic acid holds great promise for advancing our understanding of its biological activities and therapeutic potential. Future studies should focus on optimizing its pharmacological properties, such as bioavailability and metabolic stability, to enhance its clinical utility. Additionally, further exploration of its mechanism of action may lead to the development of more effective drug candidates for treating inflammatory diseases and cancer.

In conclusion, 3-hydroxy-3-(1,2-thiazol -4 - yl ) pro pano ic aci d strong > ( CAS No . 2 1 4 7 8 9 0 - 8 5 - 3 ) is a promising compound with diverse biological activities . Its unique chemical structure , coupled with its potential therapeutic applications , makes it an exciting area of research in medicinal chemistry . As more studies are conducted , we can expect significant advancements in our understanding and utilization of this remarkable molecule . p >

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk